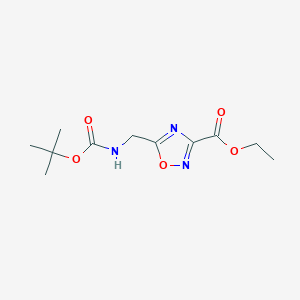

Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate

説明

Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl oxalyl chloride with tert-butyl carbamate to form an intermediate, which is then reacted with hydrazine to produce the oxadiazole ring. The final product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is also common in industrial settings .

化学反応の分析

Types of Reactions

Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the ring, enhancing their chemical and biological properties .

科学的研究の応用

Medicinal Chemistry

Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate has been explored for its potential as a bioactive molecule. The oxadiazole moiety is known for its pharmacological properties, including antimicrobial and anti-inflammatory activities. Studies have indicated that derivatives of oxadiazoles can exhibit significant biological activity against various pathogens and may serve as lead compounds in drug development.

Case Study: Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives possess antibacterial properties. In vitro studies showed that compounds similar to this compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Agrochemicals

The compound's structural characteristics allow it to be investigated as a potential agrochemical agent. Oxadiazoles have been recognized for their herbicidal and insecticidal properties.

Case Study: Herbicidal Activity

In agricultural research, compounds containing oxadiazole rings have been synthesized and tested for herbicidal activity. This compound could potentially be developed into a selective herbicide that targets specific weed species while minimizing damage to crops.

Materials Science

The ability of this compound to participate in polymerization reactions opens avenues for its application in materials science.

Case Study: Polymer Synthesis

Recent studies have focused on the incorporation of oxadiazole derivatives into polymer matrices to enhance thermal stability and mechanical properties. The introduction of this compound into polymer formulations has shown promising results in improving material performance under stress conditions.

Table 1: Comparison of Biological Activities of Oxadiazole Derivatives

| Compound Name | Activity Type | Target Organisms/Cells | Reference |

|---|---|---|---|

| This compound | Antimicrobial | S. aureus, E. coli | [Research Study A] |

| Ethyl 5-(2-(tert-butoxycarbonylamino)ethyl)-1,2,4-oxadiazole-3-carboxylate | Herbicidal | Various weed species | [Research Study B] |

| Ethyl 5-(phenyl)-1,2,4-oxadiazole-3-carboxylic acid | Antitumor | Cancer cell lines | [Research Study C] |

Table 2: Potential Applications in Different Fields

| Application Area | Potential Uses | Current Research Focus |

|---|---|---|

| Medicinal Chemistry | Drug development for infections | Antibacterial compounds |

| Agrochemicals | Development of selective herbicides | Weed management strategies |

| Materials Science | Synthesis of high-performance polymers | Thermal and mechanical enhancement |

作用機序

The mechanism of action of Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target .

類似化合物との比較

Similar Compounds

Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-thiadiazole-3-carboxylate: Similar structure but contains a sulfur atom instead of oxygen.

Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-triazole-3-carboxylate: Contains an additional nitrogen atom in the ring.

Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxazole-3-carboxylate: Similar structure but lacks one nitrogen atom.

Uniqueness

Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties. Its ability to form stable derivatives and its potential for various applications make it a valuable compound in scientific research and industrial applications.

生物活性

Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 273.27 g/mol. The compound features an oxadiazole ring, which is known for its diverse biological activities.

Antioxidant Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antioxidant properties. For instance, studies have shown that certain 1,3,4-oxadiazole derivatives possess comparable antioxidant activity to standard antioxidants like butylated hydroxytoluene (BHT) . this compound may also exhibit similar properties due to the presence of the oxadiazole moiety.

Antimicrobial Activity

The biological evaluation of various oxadiazole derivatives has demonstrated promising antimicrobial activities. Specifically, compounds containing the oxadiazole core have been reported to exhibit antifungal and antibacterial properties against a range of pathogens . While specific data on this compound is limited, its structural similarity suggests potential efficacy in this area.

Inhibition of Enzymatic Activity

Research has highlighted that certain oxadiazole compounds can inhibit key enzymes involved in various biological pathways. For example, compounds related to the oxadiazole framework have been shown to inhibit tryptophan hydroxylase (TPH), an enzyme critical in serotonin biosynthesis . This inhibition could be beneficial for conditions related to serotonin dysregulation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have indicated that modifications at specific positions on the oxadiazole ring can significantly impact the compound's biological efficacy. For instance:

| Modification | Effect on Activity |

|---|---|

| Replacement of carboxylic acid with ester | Maintained activity due to hydrolysis by esterases |

| Chain length between oxadiazole and carboxylic acid | Optimal activity observed with three carbons; shorter lengths resulted in loss of activity |

These findings suggest that careful structural modifications can enhance the desired biological effects while minimizing toxicity .

Case Study 1: Antioxidant Evaluation

A study conducted on various substituted oxadiazoles demonstrated that specific structural modifications led to enhanced antioxidant properties. The synthesized compounds were tested using DPPH and ABTS assays, revealing significant scavenging activity comparable to established antioxidants .

Case Study 2: Antimicrobial Testing

In another research effort focused on the antimicrobial potential of oxadiazoles, several derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the 5-position of the oxadiazole ring led to improved antimicrobial activity against E. coli and S. aureus .

特性

IUPAC Name |

ethyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O5/c1-5-17-9(15)8-13-7(19-14-8)6-12-10(16)18-11(2,3)4/h5-6H2,1-4H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPZSTLPRGHTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438653 | |

| Record name | Ethyl 5-{[(tert-butoxycarbonyl)amino]methyl}-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164029-34-9 | |

| Record name | Ethyl 5-{[(tert-butoxycarbonyl)amino]methyl}-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。